LogP Comparison: 6-CF₃-Furo[2,3-b]pyridine-2-carboxylic Acid vs. Unsubstituted Parent Scaffold
The 6-trifluoromethyl substitution on the furo[2,3-b]pyridine-2-carboxylic acid scaffold increases lipophilicity by approximately one logP unit relative to the unsubstituted parent compound. The target compound exhibits a computed logP of 2.54 , compared to a logP of 1.53 for the unsubstituted furo[2,3-b]pyridine-2-carboxylic acid (CAS 34668-26-3) [1]. This increase is consistent with the well-documented lipophilicity-enhancing effect of the CF₃ group [2].
| Evidence Dimension | Lipophilicity (computed logP) |
|---|---|
| Target Compound Data | logP = 2.54 (computed) |
| Comparator Or Baseline | Furo[2,3-b]pyridine-2-carboxylic acid (CAS 34668-26-3): logP = 1.53 (computed) |
| Quantified Difference | ΔlogP ≈ +1.01 (~10-fold increase in octanol-water partition coefficient) |
| Conditions | Computed logP values from ACD/Labs or equivalent prediction algorithm; values obtained from ChemSrc and chemical database entries |
Why This Matters
A ~10-fold increase in lipophilicity directly impacts membrane permeability, protein binding, and metabolic clearance of derived compounds, making the 6-CF₃ analog the preferred starting material when enhanced passive permeability or target engagement in lipophilic binding pockets is required [2].
- [1] YYBY Chemical Platform. Furo[2,3-b]pyridine-2-carboxylic acid (CAS 34668-26-3) – Physicochemical Data. LogP = 1.526. Available at: https://www.yybyy.com (accessed 2026). View Source
- [2] Jeffries, B.; Wang, Z.; Felstead, H. R.; et al. Reducing the lipophilicity of perfluoroalkyl groups by CF₂–F/CF₂–Me or CF₃/CH₃ exchange. J. Med. Chem. 2018, 61 (23), 10665–10679. DOI: 10.1021/acs.jmedchem.8b01284. View Source
